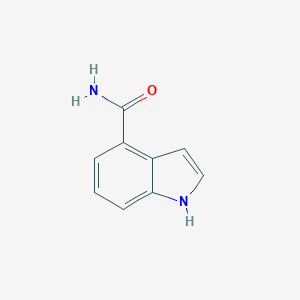

1H-吲哚-4-甲酰胺

描述

1H-Indole-4-carboxamide is a chemical compound with the CAS Number: 1670-86-6 . It has a molecular weight of 160.18 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

Two new series of 1H-indole-4-carboxamide derivatives were designed and synthesized as potent PARP-1 inhibitors . These compounds were further evaluated for PARP-1 enzyme and cellular inhibitory activity .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Physical And Chemical Properties Analysis

1H-Indole-4-carboxamide has a melting point of 141-142 .科学研究应用

Antiviral Applications

Scientific Field

Pharmacology and Virology

Application Summary

1H-Indole-4-carboxamide derivatives have been explored for their potential as antiviral agents. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus.

Methods of Application

Researchers synthesized various 1H-indole-4-carboxamide derivatives and tested their efficacy in vitro against RNA and DNA viruses. The inhibitory activity was measured using IC50 values, which indicate the concentration needed to inhibit viral activity by 50%.

Results Summary

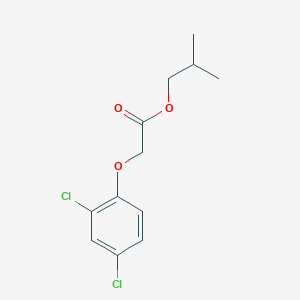

Compounds such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L .

Anti-inflammatory Applications

Scientific Field

Immunology and Pharmacology

Application Summary

1H-Indole-4-carboxamide and its derivatives have been identified as potent anti-inflammatory agents, effective against conditions like carrageenan-induced edema in animal models.

Methods of Application

The anti-inflammatory properties were assessed using animal models where edema was induced, and the compounds’ efficacy was measured by the reduction in inflammation.

Results Summary

Derivatives such as 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol showed promising results in reducing inflammation .

Anticancer Applications

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

1H-Indole-4-carboxamide derivatives have been investigated for their anticancer properties, targeting various biological receptors and enzymes involved in cancer progression.

Methods of Application

Synthetic derivatives were tested against different cancer cell lines to evaluate their cytotoxic activities. The effectiveness was determined through assays like MTT and measuring apoptosis induction.

Results Summary

Some derivatives displayed superior potency against specific cancer cell lines, indicating potential as anticancer agents .

Anti-HIV Applications

Scientific Field

Antiretroviral Research

Application Summary

Research has indicated that 1H-Indole-4-carboxamide derivatives could serve as effective anti-HIV agents, inhibiting the replication of the virus.

Methods of Application

Derivatives were synthesized and their anti-HIV activity was assessed in cell-based assays, measuring their ability to prevent viral replication.

Results Summary

Certain compounds exhibited inhibitory activity in sub-nanomolar concentrations, showing promise as anti-HIV medications .

Antioxidant Applications

Scientific Field

Biochemistry and Free Radical Biology

Application Summary

1H-Indole-4-carboxamide derivatives have been explored for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.

Methods of Application

The antioxidant potential was evaluated through various in vitro assays, such as measuring the inhibition of lipid peroxidation and superoxide anion scavenging.

Results Summary

Compounds demonstrated strong inhibitory effects on superoxide anion production and lipid peroxidation, highlighting their antioxidant properties .

Antimicrobial Applications

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The antimicrobial activity of 1H-Indole-4-carboxamide derivatives has been studied, showing effectiveness against a variety of bacterial and fungal pathogens.

Methods of Application

The compounds were tested against different strains of bacteria and fungi to assess their antimicrobial efficacy.

Results Summary

Several derivatives showed activity against pathogens such as Staphylococcus aureus and Bacillus megaterium, suggesting their use as antimicrobial agents .

This analysis provides a detailed overview of the diverse applications of 1H-Indole-4-carboxamide in scientific research, highlighting its potential in various therapeutic areas.

Antitubercular Applications

Scientific Field

Infectious Disease Pharmacology

Application Summary

1H-Indole-4-carboxamide derivatives have been studied for their potential in treating tuberculosis due to their inhibitory effects on Mycobacterium tuberculosis.

Methods of Application

Derivatives were synthesized and tested against various strains of M. tuberculosis. The efficacy was evaluated based on the minimum inhibitory concentration (MIC) values.

Results Summary

Some derivatives showed MIC values indicating potent antitubercular activity, which could lead to new treatments for tuberculosis .

Antidiabetic Applications

Scientific Field

Endocrinology and Metabolic Disease Research

Application Summary

The derivatives of 1H-Indole-4-carboxamide are being explored for their role in managing diabetes by influencing glucose metabolism and insulin sensitivity.

Methods of Application

In vivo and in vitro studies were conducted to assess the impact of these compounds on blood glucose levels and insulin resistance.

Results Summary

Preliminary results suggest that certain derivatives can improve insulin sensitivity and reduce blood glucose levels, offering a potential therapeutic avenue for diabetes management .

Antimalarial Applications

Scientific Field

Parasitology and Tropical Medicine

Application Summary

1H-Indole-4-carboxamide derivatives have shown promise as antimalarial agents, targeting the life cycle of Plasmodium species.

Methods of Application

Compounds were tested for their ability to inhibit the growth of Plasmodium falciparum in culture and in animal models.

Results Summary

Several derivatives exhibited inhibitory concentrations effective against P. falciparum, suggesting their potential use in antimalarial therapy .

Anticholinesterase Activities

Scientific Field

Neuropharmacology

Application Summary

Research into 1H-Indole-4-carboxamide derivatives includes their use as anticholinesterase agents, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.

Methods of Application

The anticholinesterase activity of these compounds was measured using enzyme inhibition assays.

Results Summary

Certain derivatives were found to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases, indicating potential therapeutic applications .

CB2 Receptor Agonist Applications

Scientific Field

Neurology and Immunology

Application Summary

1H-Indole-4-carboxamide derivatives act as agonists for the CB2 receptor, which is involved in pain, inflammation, and neurodegenerative processes.

Methods of Application

The affinity and selectivity of these compounds for the CB2 receptor were evaluated through binding assays and functional activity tests.

Results Summary

Some derivatives demonstrated high affinity and selectivity for the CB2 receptor, suggesting their potential in treating conditions like multiple sclerosis and osteoporosis .

Protein Kinase Cθ Inhibitor Applications

Scientific Field

Molecular Oncology and Immunology

Application Summary

1H-Indole-4-carboxamide derivatives are investigated for their role as inhibitors of protein kinase Cθ, which is implicated in cancer and autoimmune diseases.

Methods of Application

The inhibitory effect on protein kinase Cθ was assessed using biochemical assays to measure enzyme activity.

Results Summary

Derivatives were found to inhibit protein kinase Cθ, indicating their potential as therapeutic agents in diseases where this enzyme is dysregulated .

These additional applications further illustrate the versatility of 1H-Indole-4-carboxamide derivatives in scientific research and their potential impact across a broad spectrum of therapeutic areas.

Neuroprotective Applications

Scientific Field

Neurology and Neuroscience

Application Summary

1H-Indole-4-carboxamide derivatives have been identified as potential neuroprotective agents, which could play a significant role in the treatment of neurodegenerative diseases.

Methods of Application

These compounds were evaluated for their ability to protect neuronal cells from induced damage in vitro. The assessment involved measuring cell viability and the ability to reduce oxidative stress markers.

Results Summary

Certain derivatives showed promising neuroprotective effects, suggesting their potential use in therapies for diseases like Parkinson’s and Alzheimer’s .

Cardioprotective Applications

Scientific Field

Cardiovascular Pharmacology

Application Summary

Research has suggested that 1H-Indole-4-carboxamide derivatives may offer cardioprotective benefits, potentially aiding in the treatment of heart diseases.

Methods of Application

The cardioprotective properties were assessed using animal models where heart injury was induced, followed by treatment with the derivatives. The effectiveness was measured by the reduction in cardiac tissue damage.

Results Summary

Some derivatives were found to exhibit cardioprotective properties, reducing the extent of heart tissue damage in the models used .

Antipsychotic Applications

Scientific Field

Psychopharmacology

Application Summary

1H-Indole-4-carboxamide derivatives are being studied for their antipsychotic effects, which could be beneficial in treating psychiatric disorders.

Methods of Application

These compounds were tested for their ability to modulate neurotransmitter systems in the brain, particularly dopamine and serotonin pathways.

Results Summary

Initial studies indicate that certain derivatives can positively affect neurotransmitter levels, offering potential as antipsychotic medications .

Anti-Asthmatic Applications

Scientific Field

Respiratory Medicine

Application Summary

Derivatives of 1H-Indole-4-carboxamide have shown potential as anti-asthmatic agents due to their effects on inflammatory pathways in the respiratory system.

Methods of Application

The anti-asthmatic activity was evaluated in animal models with induced asthma, where the compounds’ efficacy was measured by the reduction in airway inflammation and hyperresponsiveness.

Results Summary

Promising results were observed, with some derivatives reducing airway inflammation, suggesting their use in asthma treatment .

Analgesic Applications

Scientific Field

Pain Management

Application Summary

1H-Indole-4-carboxamide derivatives have been explored for their analgesic properties, which could provide new options for pain relief.

Methods of Application

The analgesic effects were tested using pain models in animals, and the derivatives’ effectiveness was determined by their ability to alleviate pain symptoms.

Results Summary

Several derivatives demonstrated significant analgesic activity, indicating their potential as pain-relieving agents .

Anti-Obesity Applications

Scientific Field

Metabolic Disease Research

Application Summary

The potential of 1H-Indole-4-carboxamide derivatives in combating obesity has been investigated, focusing on their effects on lipid metabolism and appetite regulation.

Methods of Application

Studies involved assessing the impact of these compounds on body weight, food intake, and lipid profile in animal models of obesity.

Results Summary

Some derivatives showed an ability to reduce body weight and improve lipid profiles, highlighting their potential role in managing obesity .

安全和危害

未来方向

属性

IUPAC Name |

1H-indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRGIRLCXXEJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344171 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-4-carboxamide | |

CAS RN |

1670-86-6 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

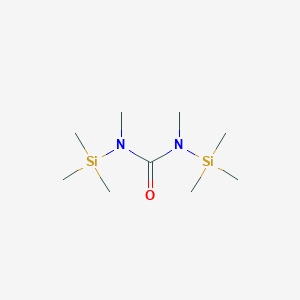

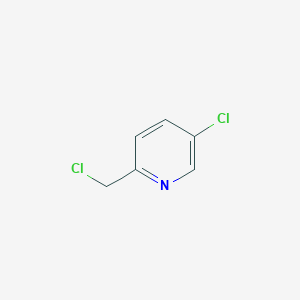

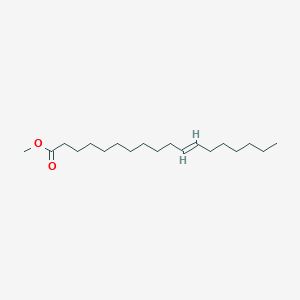

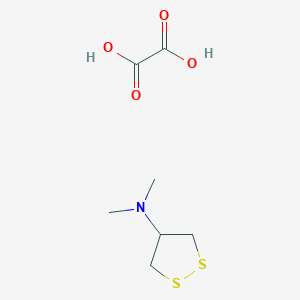

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)